molecular formula C5H10Cl2N2S B2986015 2-(1,2-Thiazol-5-yl)ethan-1-amine dihydrochloride CAS No. 2095409-66-6

2-(1,2-Thiazol-5-yl)ethan-1-amine dihydrochloride

Cat. No.: B2986015
CAS No.: 2095409-66-6
M. Wt: 201.11
InChI Key: JPWFYLDOKUQBKA-UHFFFAOYSA-N
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Description

2-(1,2-Thiazol-5-yl)ethan-1-amine dihydrochloride is a compound with the CAS Number: 2095409-66-6 . It has a molecular weight of 201.12 . The compound is a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N2S.2ClH/c6-3-1-5-2-4-7-8-5;;/h2,4H,1,3,6H2;2*1H . This indicates that the compound contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

Thiazole derivatives, including structures similar to "2-(1,2-Thiazol-5-yl)ethan-1-amine dihydrochloride," have been studied for their corrosion inhibition performances on iron metal. Through quantum chemical parameters and molecular dynamics simulations, researchers have investigated the interactions between metal surfaces and thiazole derivatives, revealing that these compounds could offer significant protection against corrosion, which is essential in prolonging the lifespan of metal in various industrial applications (Kaya et al., 2016).

Microwave-assisted Hantzsch Thiazole Synthesis

In another study, the Hantzsch thiazole synthesis method was applied to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using microwave heating. This process underscores the chemical versatility of thiazole derivatives in synthesizing complex molecules, which could have implications for developing new materials or pharmaceuticals (Kamila, Mendoza, & Biehl, 2012).

Antimicrobial Activities

Thiazole derivatives have shown promising antimicrobial properties. A study synthesized novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and evaluated their activity against clinical isolates of Gram-positive and Gram-negative bacteria. Some compounds exhibited antibacterial activity comparable to standard antibiotics, suggesting potential applications in developing new antimicrobial agents (Reddy & Reddy, 2010).

Synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles

Research also includes the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione, demonstrating the thiazole ring's adaptability in creating diverse heterocyclic compounds. Such compounds could be significant in materials science and pharmaceutical research, highlighting the thiazole ring's importance in synthetic chemistry (Milinkevich, Ye, & Kurth, 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Future Directions

Thiazole derivatives, including 2-(1,2-Thiazol-5-yl)ethan-1-amine dihydrochloride, have gained considerable attention because of their broad applications in different fields . Future research may focus on the synthesis of new thiazole derivatives and the evaluation of their biological activities .

Properties

IUPAC Name

2-(1,2-thiazol-5-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.2ClH/c6-3-1-5-2-4-7-8-5;;/h2,4H,1,3,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWFYLDOKUQBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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